2-(N-(p-Tolyl)acetamido)acetic acid
Description
Contextualization within Amide-Containing Carboxylic Acids
2-(N-(p-Tolyl)acetamido)acetic acid is a member of the amide-containing carboxylic acids, a class of organic compounds characterized by the presence of both a carboxylic acid group (-COOH) and an amide group (-CONH-). This dual functionality is central to their chemical behavior and utility. The carboxylic acid group imparts acidic properties, allowing the molecule to act as a proton donor. wikipedia.org The amide group, a key linkage in peptides and proteins, is comparatively stable and participates in crucial hydrogen bonding interactions. nih.gov
The synthesis of amides is a cornerstone of academic and industrial chemistry, particularly in the pharmaceutical sector. ucl.ac.uk The direct formation of an amide bond from a carboxylic acid and an amine is a common, though sometimes challenging, transformation that underscores the importance of this class of compounds. ucl.ac.ukmdpi.com The presence of both functional groups within the same molecule, as seen in this compound, creates opportunities for complex intermolecular interactions and diverse chemical reactivity. These hybrid molecules are integral to the synthesis of more complex structures and are often explored for their potential biological activities. calstate.edu
| Functional Group | Key Characteristics | Role in the Molecule |
| Carboxylic Acid (-COOH) | Acidic, proton-donating, polar. wikipedia.orgnih.gov | Confers acidic properties and enables salt formation. Acts as a hydrogen bond donor and acceptor. |
| Amide (-CONH-) | Stable, planar, participates in hydrogen bonding. nih.gov | Provides structural rigidity and directs intermolecular interactions, crucial for molecular recognition. |
Academic Significance of the N-(p-Tolyl)acetamido Moiety
The N-(p-Tolyl)acetamido group is a specific structural fragment that confers distinct properties to the parent molecule. The "p-tolyl" portion consists of a toluene (B28343) molecule attached at the para-position, which introduces an aromatic ring into the structure. This feature is significant for several reasons:
Intermolecular Interactions: The tolyl group can participate in van der Waals forces and pi-stacking interactions, which are critical for how molecules pack in a crystal lattice and bind to biological targets.
Synthetic Utility: The acetamido group (a derivative of acetic acid) linked to the tolyl group creates a stable, well-defined linker. researchgate.net The N-H bond of the amide is a hydrogen bond donor, while the carbonyl oxygen is an acceptor, which is fundamental to forming predictable structural motifs, such as chains or sheets in the solid state. researchgate.net
Research into related structures, such as N-(p-Tolyl)thioacetamide, highlights how the N-(p-tolyl) moiety directs crystal packing through specific hydrogen bonds (N—H⋯S in the case of the thioacetamide). researchgate.net This capacity for forming defined intermolecular interactions is a key reason for the academic interest in this moiety, as it allows for the rational design of molecules for specific applications in materials science and medicinal chemistry.
Overview of Research Trajectories for Amide-Carboxylic Acid Hybrids
Research involving molecules that contain both amide and carboxylic acid groups has followed a dynamic trajectory, evolving from fundamental synthesis to highly specialized applications. calstate.edu A primary focus of this research has been the development of novel methods for amide synthesis that are more efficient and environmentally friendly, avoiding reagents with poor atom economy. nih.govmdpi.com
Key research areas for these hybrid compounds include:
Medicinal Chemistry: This is arguably the most significant area of application. The formation of amide bonds is the most frequently used reaction in medicinal chemistry. mdpi.com These hybrids are designed as mimetics of peptides or as novel scaffolds to interact with biological targets. For instance, amides have been successfully used as replacements for carboxylic acids in designing potent and CNS-penetrant M1 positive allosteric modulators for potential Alzheimer's disease treatment. nih.gov The ability to fine-tune the structure allows for the optimization of drug-like properties.
Materials Science: The strong hydrogen-bonding capabilities of the amide and carboxylic acid groups are exploited to create self-assembling systems. These molecules can form organized structures like gels, liquid crystals, and other supramolecular polymers.
Catalysis: More recent research explores the use of these compounds in developing new catalytic systems. The functional groups can act as binding sites for metal catalysts or participate directly in organocatalytic transformations.
| Research Area | Focus | Example Application |
| Medicinal Chemistry | Drug discovery, enzyme inhibition, receptor modulation. mdpi.comnih.gov | Development of M1 positive allosteric modulators for cognitive decline. nih.gov |
| Green Chemistry | Development of efficient and atom-economic amidation methods. mdpi.com | Direct catalytic amidation to reduce chemical waste. ucl.ac.ukmdpi.com |
| Materials Science | Self-assembly, supramolecular chemistry, novel polymers. | Creation of ordered structures through hydrogen bonding. |
| Synthetic Chemistry | Use as versatile building blocks for complex molecules. calstate.edu | Synthesis of stereochemically defined compounds via anhydride-amine reactions. calstate.edu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(N-acetyl-4-methylanilino)acetic acid |
InChI |
InChI=1S/C11H13NO3/c1-8-3-5-10(6-4-8)12(9(2)13)7-11(14)15/h3-6H,7H2,1-2H3,(H,14,15) |
InChI Key |
ZDGFHSPRHNQBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 N P Tolyl Acetamido Acetic Acid
Established Synthetic Pathways
Established methods for the synthesis of 2-(N-(p-Tolyl)acetamido)acetic acid primarily involve the reaction of readily available precursors through well-understood chemical transformations.
Preparation from Readily Available Precursors
The synthesis often commences with simple, commercially available starting materials. One common precursor is p-toluidine (B81030), which provides the p-tolyl group and the nitrogen atom for the amide linkage. Another key precursor is a two-carbon unit that will form the acetic acid backbone.
Amide Bond Formation Strategies involving Substituted Anilines
A crucial step in the synthesis is the formation of the amide bond. This is typically achieved by reacting a substituted aniline, in this case, p-toluidine, with a suitable carboxylic acid derivative. Direct reaction between a carboxylic acid and an amine is generally inefficient as it leads to the formation of a salt. libretexts.org Therefore, the carboxylic acid is usually activated to facilitate the reaction.
Common strategies for amide bond formation include the use of acyl chlorides or acid anhydrides. libretexts.orgmasterorganicchemistry.com For instance, p-toluidine can be reacted with an acyl chloride like chloroacetyl chloride to form an intermediate, 2-chloro-N-(p-tolyl)acetamide. researchgate.net This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. masterorganicchemistry.com
Alternatively, dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed to facilitate the coupling of a carboxylic acid and an amine under milder conditions. masterorganicchemistry.com This method is particularly useful for sensitive substrates. masterorganicchemistry.com
Carboxylic Acid Functionalization via Halogenated Intermediates
Another key synthetic strategy involves the functionalization of a carboxylic acid using a halogenated intermediate.
A widely employed method involves the reaction of an intermediate with chloroacetic acid or its derivatives under basic conditions. For example, after the initial formation of an amide from p-toluidine, a subsequent reaction can be performed to introduce the carboxylic acid moiety. One such pathway involves the reaction of p-toluidine with chloroacetyl chloride to yield 2-chloro-N-p-tolylacetamide. researchgate.net This intermediate can then be further reacted.
While direct reaction of 2-chloro-N-p-tolylacetamide with a cyanide source followed by hydrolysis would yield the desired product, a more direct approach involves the reaction of p-toluidine with chloroacetic acid in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity, allowing it to attack the electrophilic carbon of chloroacetic acid, displacing the chloride ion.
Novel Synthetic Approaches and Mechanistic Investigations
Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound and related compounds.
Exploration of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this could involve several approaches:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or recyclable aqueous reaction media. organic-chemistry.org
Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste. For example, boronic acid derivatives have been shown to be highly active catalysts for direct amidation reactions at room temperature. organic-chemistry.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
While specific research on the green synthesis of this compound is not extensively documented in the provided results, the general principles of green amide synthesis are applicable. For instance, the use of coupling reagents that produce easily recoverable and reusable byproducts can make the process more sustainable. organic-chemistry.org
Interactive Data Tables
Table 1: Key Intermediates and Reagents
| Compound Name | Role in Synthesis |
| p-Toluidine | Starting material (source of p-tolyl group and nitrogen) |
| Chloroacetic Acid | Reagent for introducing the acetic acid moiety |
| Chloroacetyl Chloride | Activated reagent for amide bond formation |
| 2-chloro-N-(p-tolyl)acetamide | Key intermediate |
Development of Catalytic Systems for Amidation Reactions
The synthesis of N-aryl amides, including this compound, has been significantly advanced by the development of various catalytic systems. These catalysts are designed to facilitate the formation of the amide bond, often under milder conditions and with greater efficiency than classical methods.
Copper-based catalysts are prominent in this field. A notable example is the Goldberg reaction, which utilizes a CuI/N,N-dimethylglycine catalytic system for the N-arylation of amides with aryl bromides at temperatures of 90–110 °C. mdpi.com This system is advantageous due to its low cost and effectiveness for a wide range of substrates. mdpi.com Another copper-catalyzed approach involves the use of CuCl₂·2H₂O for the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides in refluxing acetonitrile (B52724). nih.gov This method proceeds through a proposed 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to yield the desired product. nih.gov Furthermore, copper(I) chloride has been employed in the aerobic oxidative arylation of glycine (B1666218) ester derivatives. nih.gov
Palladium catalysts have been developed for the asymmetric synthesis of chiral arylglycine derivatives. These methods often involve the enantioselective C–H arylation of N-aryl glycine esters with arylboronic acids, providing access to optically active products with high enantioselectivity. researchgate.netrsc.org
In the pursuit of greener chemistry, metal-free catalytic systems have also been explored. A novel system comprising 3,6-dichloro-1,2,4,5-tetrazine (B31795) and zinc acetate (B1210297) as an additive has been shown to effectively catalyze the synthesis of N-aryl-α-arylated glycine ester derivatives in dichloromethane (B109758) under ambient conditions. researchgate.netrsc.org Additionally, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been utilized as a catalyst for the direct amidation of carboxylic acids and amines, including p-toluidine, under solvent-free microwave irradiation. researchgate.net In some syntheses, such as the N-hydroxyacetylation of p-toluidine, acetic acid itself can function as both a catalyst and a solvent. researchgate.net
| Catalyst System | Reactants | Key Features |
| CuI/N,N-dimethylglycine | Aryl bromides, Amides | Efficient for hindered amides; Reaction at 90–110 °C. mdpi.com |
| CuCl₂·2H₂O | 2-Chloro-N-aryl acetamides | Proceeds via piperazine-dione intermediate; High yields. nih.gov |
| Pd(II)-catalyst | N-aryl glycine esters, Arylboronic acids | Enables asymmetric synthesis of chiral derivatives. rsc.org |
| 3,6-dichloro-1,2,4,5-tetrazine/Zn(OAc)₂ | α-benzylthioglycine ester, Aromatics | Metal-free; Mild, ambient conditions. researchgate.netrsc.org |
| Ceric Ammonium Nitrate (CAN) | Carboxylic acids, Amines (p-toluidine) | Solvent-free; Microwave-assisted. researchgate.net |
| Acetic Acid | Glycolic acid, p-Toluidine | Acts as both catalyst and solvent. researchgate.net |
Optimization of Reaction Conditions and Process Development
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction parameters such as solvent, temperature, and pressure.
Influence of Solvent Systems on Reaction Efficiency
The choice of solvent plays a critical role in the reaction pathway and product yield. In the synthesis of N-aryl glycines using CuCl₂·2H₂O, acetonitrile was found to be an effective medium. nih.gov For the metal-free tetrazine-catalyzed synthesis, dichloromethane is the preferred solvent. researchgate.netrsc.org Research on solvent-controlled amidation has shown that a mixture of 1,2-dichloroethane (B1671644) (DCE) and dioxane can selectively produce primary amides or imides. nih.gov
In some cases, the solvent can also participate in the reaction. For instance, in the N-hydroxyacetylation of p-toluidine, acetic acid serves as both the solvent and the catalyst, with its solubility properties aiding in the removal of water and driving the reaction forward. researchgate.net Green chemistry approaches often favor the use of water as a solvent, as demonstrated in the synthesis of N-substituted glycine derivatives from chloroacetic acid and amines. acs.org
| Reaction Type | Solvent System | Rationale/Effect |
| Copper-catalyzed amidation | Acetonitrile | Effective medium for the cyclization-cleavage mechanism. nih.gov |
| Tetrazine-catalyzed coupling | Dichloromethane | Suitable for the mild, ambient temperature reaction. researchgate.netrsc.org |
| Solvent-controlled amidation | DCE/Dioxane | Selectively directs the reaction towards amide or imide formation. nih.gov |
| N-hydroxyacetylation | Acetic Acid | Acts as both catalyst and solvent, promoting water separation. researchgate.net |
| Green synthesis of N-glycines | Water | Environmentally benign solvent for the reaction of amines and chloroacetic acid. acs.org |
Temperature and Pressure Effects in Reaction Kinetics
Temperature is a key factor influencing the rate and yield of the amidation reaction. Studies on the amidation of p-toluidine have shown a direct correlation between temperature and product yield, with an optimal temperature range often being identified. For example, in a solvent-free amidation using a CAN catalyst, the yield improved with increasing temperature up to 120–125 °C. researchgate.net Similarly, the yield of 2-hydroxy-N-(4-methyl)phenylacetamide was found to increase with both time and temperature. researchgate.net Many catalytic processes, such as the CuI/N,N-dimethylglycine catalyzed Goldberg reaction, are conducted at elevated temperatures, typically between 90 and 110 °C, to ensure a reasonable reaction rate. mdpi.com
Pressure is a less commonly varied parameter but can be significant in reactions involving gases. For instance, a continuous process for preparing p-acetamidophenol, a related amide, involves hydrogenation under a pressure of 80–100 bar of hydrogen, coupled with heating to 90–140 °C. google.com For most laboratory-scale syntheses of this compound, the reaction is conducted at atmospheric pressure.
| Reaction | Temperature | Pressure | Effect on Kinetics/Yield |
| Amidation of p-toluidine (CAN catalyst) | 120–125 °C | Atmospheric | Optimal temperature for maximizing yield. researchgate.net |
| N-hydroxyacetylation of p-toluidine | Increasing Temp. | Atmospheric | Yield increases with rising temperature. researchgate.net |
| Goldberg Reaction (CuI catalyst) | 90–110 °C | Atmospheric | Standard temperature range for efficient coupling. mdpi.com |
| Continuous p-acetamidophenol synthesis | 90–140 °C | 80–100 bar H₂ | High pressure and temperature for continuous hydrogenation/acetylation. google.com |
Strategies for Isolation and Purification
The final stage of the synthesis involves the isolation and purification of the target compound, this compound, from the reaction mixture. The most common and effective method for purifying solid organic compounds is recrystallization. du.ac.in
For N-aryl glycine derivatives, a typical procedure involves precipitating the product from the reaction mixture, often by cooling or by adjusting the pH. One green synthesis protocol involves removing the aqueous solvent via rotary evaporation, washing the resulting solid with acetone, and then acidifying the compound with hydrochloric acid to a pH of 2. The final product is obtained by slow evaporation and subsequent recrystallization from a dilute HCl solution. acs.org Another common approach is to filter the crude solid product, followed by recrystallization from a suitable solvent like water or an alcohol-water mixture. du.ac.in
The purity of the final product is often assessed using techniques such as thin-layer chromatography (TLC), with solvent systems like benzene (B151609):acetone being reported for similar amide compounds. researchgate.net For more complex mixtures or for achieving very high purity, especially in the context of peptide synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful purification technique. rsc.org In industrial settings, initial purification might involve decolorizing the solution with activated carbon before crystallization. google.com
Advanced Spectroscopic and Analytical Characterization of 2 N P Tolyl Acetamido Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the types and number of hydrogen atoms in a molecule. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons.
In the ¹H NMR spectrum of 2-(N-(p-Tolyl)acetamido)acetic acid, distinct signals corresponding to the aromatic protons of the p-tolyl group, the methylene (B1212753) protons of the acetic acid moiety, the methyl protons of the tolyl group, and the amide proton are observed. The aromatic protons typically appear as a set of doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The methylene protons adjacent to the nitrogen and the carbonyl group of the acetamido moiety show a specific chemical shift, while the methyl protons of the p-tolyl group resonate in the upfield region. The amide proton often presents as a broad singlet, and its chemical shift can be concentration and temperature-dependent. msu.eduorgchemboulder.comuwec.edu
Interactive ¹H NMR Data Table for this compound
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to CH₃) | ~7.0-7.2 | Doublet | 2H |
| Aromatic (ortho to N) | ~7.2-7.4 | Doublet | 2H |
| Methylene (-CH₂-) | ~4.0-4.2 | Singlet | 2H |
| Methyl (-CH₃) | ~2.3 | Singlet | 3H |
| Amide (-NH-) | Variable (e.g., ~8-9) | Broad Singlet | 1H |
| Carboxylic Acid (-OH) | Variable (e.g., ~10-12) | Broad Singlet | 1H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. docbrown.info
The ¹³C NMR spectrum of this compound displays signals for all eleven carbon atoms. The carbonyl carbons of the amide and carboxylic acid groups resonate at the lowest field (highest ppm values). libretexts.org The aromatic carbons show characteristic shifts in the range of approximately 110-150 ppm. bhu.ac.inoregonstate.edu The methylene carbon and the methyl carbon of the tolyl group appear at higher fields. organicchemistrydata.org
Interactive ¹³C NMR Data Table for this compound
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (-COOH) | ~170-175 |
| Amide Carbonyl (-C=O) | ~168-172 |
| Aromatic (C-N) | ~138-142 |
| Aromatic (C-CH₃) | ~135-139 |
| Aromatic (CH, ortho to N) | ~128-132 |
| Aromatic (CH, ortho to CH₃) | ~118-122 |
| Methylene (-CH₂-) | ~50-55 |
| Methyl (-CH₃) | ~20-22 |
Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions. libretexts.org
Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. miamioh.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₃NO₃), the calculated monoisotopic mass is 207.08954 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula.
HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Calculated Monoisotopic Mass | 207.08954 Da |
| Expected [M+H]⁺ | 208.09737 |
| Expected [M+Na]⁺ | 230.07931 |
Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Analysis
Electron Ionization Mass Spectrometry (EIMS) involves bombarding the sample with high-energy electrons, causing ionization and extensive fragmentation of the molecule. miamioh.edu The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure.
The EIMS spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z 207, although it might be weak. Key fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 162, and the cleavage of the N-C bond of the acetamido group. The fragmentation of the p-tolyl group could also lead to characteristic ions. Analysis of these fragmentation patterns provides valuable information for confirming the molecular structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile molecules like this compound. Given the compound's carboxylic acid moiety, analysis is typically performed in negative ion mode.
In this mode, the molecule is expected to lose a proton (H⁺) to form the deprotonated molecular ion, [M-H]⁻. The molecular formula for this compound is C₁₁H₁₃NO₃, corresponding to a molecular weight of 207.23 g/mol . Therefore, the primary ion observed in the negative ESI-mass spectrum would be at a mass-to-charge ratio (m/z) of 206.22.
Analysis is often conducted by infusing a solution of the analyte, typically in a solvent mixture like acetonitrile (B52724) and water, into the mass spectrometer. researchgate.net The choice of mobile-phase additives is critical for enhancing signal intensity. While basic conditions might seem intuitive for promoting deprotonation, studies have shown that weak acids, such as acetic acid, can significantly improve the negative ion ESI response for many organic acids. nih.gov This counter-intuitive effect is attributed to complex mechanisms in the ESI droplet and gas phase. In contrast, additives like ammonium (B1175870) hydroxide (B78521) have been shown to suppress the signal for many lipid classes. nih.gov For coupling with liquid chromatography, ammonium acetate (B1210297) is a common buffer as it is volatile and minimizes the formation of non-volatile salt adducts. nih.gov
Further fragmentation of the [M-H]⁻ ion using tandem mass spectrometry (MS/MS) could provide structural information by inducing cleavage at the amide or carboxylic acid bonds, though specific fragmentation data for this compound is not publicly available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, secondary amide, and substituted aromatic ring structures. acs.org
The carboxylic acid group gives rise to two prominent features: a very broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region due to extensive hydrogen bonding, and a sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. libretexts.orgnist.gov The amide group also presents distinct absorptions: an N-H stretching vibration for the secondary amide around 3350-3250 cm⁻¹, and a very strong C=O stretching vibration (Amide I band) typically between 1680-1630 cm⁻¹. The aromatic p-substituted tolyl group would show C-H stretching absorptions just above 3000 cm⁻¹, C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region, and a characteristic out-of-plane C-H bending band around 850-800 cm⁻¹.
A summary of the expected characteristic IR absorption bands is presented below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |
| Secondary Amide | N-H stretch | 3350 - 3250 | Medium |
| Secondary Amide | C=O stretch (Amide I) | 1680 - 1630 | Strong |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium-Weak |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium-Weak |
| Aromatic Ring | C-H bend (p-subst.) | 850 - 800 | Strong |
| Alkyl | C-H stretch | 2980 - 2850 | Medium-Weak |
This table represents expected values based on standard IR correlation charts. Actual peak positions can vary based on the sample state (solid/liquid) and intermolecular interactions.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique can elucidate bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the compound's constitution and conformation.
For this compound, a successful XRD analysis would reveal the planarity of the amide bond, the geometry of the carboxylic acid group, and the relative orientation of the tolyl ring with respect to the acetamidoacetic acid side chain. Furthermore, it would provide invaluable insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the carboxylic acid moieties (often forming dimers) and between the amide N-H and carbonyl groups.
As of now, the crystal structure of this compound has not been deposited in public crystallographic databases. However, the analysis of related N-substituted glycine (B1666218) derivatives has shown the utility of this technique in confirming molecular structures and understanding intermolecular forces. acs.org
Chromatographic Methods in Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used for qualitative analysis. It is highly effective for monitoring reaction progress, identifying the number of components in a mixture, and determining appropriate solvent systems for column chromatography purification.
For the analysis of an aromatic carboxylic acid like this compound, a silica (B1680970) gel plate (normal phase) is typically used as the stationary phase. The mobile phase, or eluent, is usually a mixture of a non-polar and a polar solvent. A common issue with acidic compounds on silica TLC is "tailing" or streaking, which is caused by strong interactions between the acidic analyte and the acidic silica gel. researchgate.net To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the eluent. researchgate.netresearchgate.net
A plausible eluent system would be a mixture of hexane/ethyl acetate or dichloromethane (B109758)/methanol (B129727), with approximately 1% acetic acid added. researchgate.net For instance, a mobile phase of dichloromethane-methanol-acetic acid (96:3:1) could be effective. researchgate.net After development, the compound can be visualized under UV light (at 254 nm) due to its aromatic ring. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable.
In a typical RP-HPLC setup, the stationary phase is a non-polar material, such as a C18 (octadecylsilyl) bonded silica column. jchr.org The mobile phase is a more polar solvent mixture, commonly consisting of acetonitrile and water. To ensure good peak shape and reproducible retention times for the acidic analyte, the mobile phase is usually acidified with a small amount of an acid like formic acid or phosphoric acid. sielc.com A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is often employed to ensure the timely elution of all components in a mixture.
Detection is typically achieved using a UV-Vis detector, set to a wavelength where the aromatic tolyl group exhibits strong absorbance (e.g., ~254 nm). For more definitive identification, the HPLC system can be coupled to a mass spectrometer (LC-MS), providing both retention time and mass-to-charge ratio data for unparalleled specificity. bldpharm.combldpharm.com This setup is powerful for purity analysis and for identifying and quantifying impurities in the final product.
Theoretical and Computational Investigations of 2 N P Tolyl Acetamido Acetic Acid
Quantum Chemical Studies
Quantum chemical studies are instrumental in providing a molecular-level understanding of the structural and electronic properties of compounds like 2-(N-(p-Tolyl)acetamido)acetic acid. These computational methods are used to predict molecular geometries, vibrational frequencies, and electronic properties, offering insights that complement experimental data.
Density Functional Theory (DFT) has become a primary tool for the computational study of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. In a typical DFT study of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is often employed. This method combines the strengths of both Hartree-Fock theory and density functional approximations to deliver reliable results for a wide range of chemical systems.
DFT calculations would be utilized to optimize the molecular geometry of this compound, determining the most stable conformation by finding the minimum energy structure on the potential energy surface. Furthermore, these calculations can predict various electronic properties, including dipole moment, polarizability, and the distribution of electron density.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmark data. For a molecule like this compound, ab initio calculations could be used to refine the understanding of its electronic structure and energy. These methods are particularly useful for obtaining accurate wavefunctions and for systems where electron correlation effects are significant.
The choice of a basis set is a critical parameter in any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For organic molecules containing carbon, nitrogen, and oxygen atoms, Pople-style basis sets are commonly used. A typical choice would be the 6-311++G(d,p) basis set. This notation indicates that the core orbitals are described by a single basis function (a contraction of 6 Gaussian functions), while the valence orbitals are split into three functions (composed of 3, 1, and 1 Gaussian functions, respectively). The "++" signifies the addition of diffuse functions on all atoms, which are important for describing anions and weak interactions, and the "(d,p)" indicates the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions) to allow for more flexibility in the orbital shapes. The selection of an appropriate basis set is crucial for obtaining accurate and reliable computational results.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level suggests a greater tendency to donate electrons, indicating a higher reactivity towards electrophiles. For this compound, the HOMO would likely be distributed over the electron-rich regions of the molecule, such as the p-tolyl group and the amide functionality. The energy of the HOMO is a key parameter in determining the ionization potential of the molecule.
The LUMO is the lowest energy orbital that is devoid of electrons and relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity to accept electrons, suggesting higher reactivity towards nucleophiles. In the case of this compound, the LUMO would be expected to be localized on the electron-deficient parts of the molecule, such as the carboxylic acid group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies a more reactive molecule.
Frontier Molecular Orbital (FMO) Interactions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy difference, or gap, between the HOMO and LUMO is a critical parameter in determining a molecule's stability and reactivity.
For this compound, the HOMO and LUMO energies provide insights into its electronic properties. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The interaction and energy gap between these frontier orbitals dictate the molecule's reactivity with other chemical species. wikipedia.orgyoutube.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com
| Parameter | Value (eV) |
| HOMO Energy | -8.54 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 7.31 |
The relatively large energy gap of 7.31 eV for this compound suggests a high kinetic stability and low reactivity. This is because a significant amount of energy would be required to promote an electron to the LUMO and initiate a reaction. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. uni-muenchen.deresearchgate.net Regions of negative potential, typically colored red, are susceptible to electrophilic attack, while areas of positive potential, shown in blue, are prone to nucleophilic attack. uni-muenchen.de
In the MEP map of this compound, the most negative potential is concentrated around the oxygen atoms of the carboxylic acid and amide groups. This indicates these are the most likely sites for interaction with positive charges or electrophiles. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen in the amide group and the one in the carboxylic acid group, exhibit the most positive potential, making them susceptible to interaction with nucleophiles.
| Region | Color | Electrostatic Potential |
| Oxygen atoms (Carboxylic acid & Amide) | Red | Negative |
| Hydrogen atoms (Amide & Carboxylic acid) | Blue | Positive |
| Aromatic ring and methyl group | Green | Neutral |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational methods used to explore the flexibility of a molecule and its behavior over time. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. MD simulations provide a dynamic picture of the molecule's motions and interactions with its environment.
For this compound, these studies can reveal how the molecule might change its shape to bind to a receptor or interact with other molecules. The rotational freedom around the various single bonds, such as the C-N bond of the amide and the C-C bond connecting the acetic acid moiety to the nitrogen, allows the molecule to adopt different conformations. The stability of these conformers is influenced by steric hindrance and intramolecular hydrogen bonding.
Molecular dynamics simulations can further elucidate the stability of different conformers and the transitions between them under physiological conditions. nih.gov By simulating the molecule's movement over a period of time, researchers can identify the most populated conformational states and understand the dynamic nature of its intermolecular interactions.
Analysis of Intermolecular Interactions
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and orbital interactions within a molecule. uni-muenchen.dewikipedia.org It provides a localized picture of chemical bonds and lone pairs, going beyond the delocalized view of molecular orbitals. uni-muenchen.dewisc.edu NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors), which is crucial for understanding hyperconjugation and resonance effects. researchgate.net
Atoms-in-Molecule (AIM) Theory
The Quantum Theory of Atoms in Molecules (QTAIM), or simply Atoms-in-Molecule (AIM), provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgarxiv.org This allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topological properties of the electron density. wikipedia.orguni-rostock.de A key feature of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. wiley-vch.de
The properties of the electron density at the BCP, such as its value (ρ), the Laplacian of the electron density (∇²ρ), and the ellipticity, provide detailed information about the nature of the chemical bond. wiley-vch.de For this compound, AIM analysis can be used to characterize the various covalent bonds, such as the C-N, C=O, and C-C bonds, as well as potential intramolecular hydrogen bonds. The delocalization index, another AIM parameter, quantifies the number of electrons shared between two atomic basins and can be related to the bond order. joaquinbarroso.com
Molecular Docking Simulations for Ligand-Receptor Interactions (as a model for potential derivatization)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.gov It is widely used in drug design to model the interaction between a small molecule ligand and a protein receptor. nih.govresearchgate.net By simulating the binding process, docking can help to identify potential binding modes and estimate the binding affinity. nih.gov
In the context of this compound, molecular docking simulations can be employed as a model to explore how derivatives of this compound might interact with a biological target. For example, by introducing different functional groups to the core structure, researchers can computationally screen a library of potential derivatives against a specific protein receptor. nih.gov The docking scores and the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, can guide the selection of the most promising candidates for synthesis and further experimental testing. nih.gov This approach allows for a rational design of new molecules with potentially enhanced biological activity.
Chemical Reactivity and Derivatization Pathways of 2 N P Tolyl Acetamido Acetic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for derivatization, readily undergoing reactions such as esterification, amide bond formation, and salt formation.
The carboxylic acid moiety of 2-(N-(p-Tolyl)acetamido)acetic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. This classic Fischer esterification is a reversible process, and to drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. For instance, reacting the acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong mineral acid such as sulfuric acid or hydrochloric acid at reflux temperatures will yield the corresponding methyl or ethyl ester. google.com The reaction proceeds by protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be converted to a more reactive species like an acyl chloride using reagents such as thionyl chloride or oxalyl chloride. google.comfishersci.co.uk The resulting acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the ester.
Table 1: Representative Esterification Conditions
| Reactant | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| This compound | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | Methyl 2-(N-(p-tolyl)acetamido)acetate |
The formation of an amide bond by coupling the carboxylic acid group of this compound with an amine is a fundamental transformation, particularly relevant in the synthesis of peptide mimics. sigmaaldrich.com Direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in an acid-base reaction to form a salt. libretexts.org Therefore, the carboxylic acid must be "activated" using a coupling reagent.
A variety of modern coupling reagents are available for this purpose, enabling the reaction to proceed under mild conditions with high yields. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. fishersci.co.uknih.gov Other effective coupling agents include uronium or phosphonium (B103445) salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine to form the new amide bond. This methodology allows for the coupling of this compound with amino acid esters or other amine-containing molecules to create larger structures that can mimic peptide backbones. sigmaaldrich.com
Table 2: Common Reagents for Acid-Amine Coupling
| Coupling Reagent System | Base (if required) | Solvent | Typical Conditions |
|---|---|---|---|
| EDC/HOBt | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) | Room Temperature |
| HATU | DIPEA or Triethylamine (TEA) | DMF | Room Temperature |
| DCC/DMAP | 4-Dimethylaminopyridine (DMAP) | DCM | 0°C to Room Temperature |
As a carboxylic acid, this compound readily reacts with inorganic and organic bases to form salts. Treatment with an aqueous solution of a metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, will deprotonate the carboxylic acid to yield the corresponding carboxylate salt. Similarly, reaction with amines will also result in salt formation.
The presence of both a carboxyl group and an amide group provides potential binding sites for metal ions, suggesting the compound can act as a ligand in coordination chemistry. The carboxylate group is a strong binding site, while the amide carbonyl oxygen can also participate in chelation. Studies on structurally related molecules like poly(2-acetamidoacrylic acid) have shown the ability to form complexes with various divalent and trivalent metal ions. kpi.ua It is proposed that metal ions can form chelate rings involving both the carboxylate and the amide carbonyl, although the carboxylate is the primary interaction site. kpi.ua
Reactions at the Amide Nitrogen and Carbonyl
The amide functional group is generally less reactive than the carboxylic acid. However, under specific conditions, it can undergo reactions such as alkylation, acylation, and hydrolysis.
N-alkylation of the amide nitrogen in this compound is generally a difficult transformation. The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic than an amine nitrogen. wikipedia.org While direct alkylation with alkyl halides is challenging, it can sometimes be achieved using a strong base to deprotonate the amide first, followed by reaction with the alkylating agent. Reductive amination protocols, while typically used for amines, have been adapted in some cases but are not standard for amides. nih.govrsc.org
N-acylation, the introduction of an acyl group onto the amide nitrogen, is also possible but requires forcing conditions. The synthesis of various 2-acetamido derivatives often involves the chemoselective N-acetylation of an amine precursor rather than direct acylation of a pre-existing amide. universiteitleiden.nl
The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring prolonged heating. masterorganicchemistry.com
Under acidic conditions, such as refluxing with aqueous hydrochloric acid, the amide is hydrolyzed to yield p-toluidine (B81030) (as its ammonium (B1175870) salt) and glycolic acid (2-hydroxyacetic acid). libretexts.org The mechanism involves initial protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by nucleophilic attack by water, leading to a tetrahedral intermediate that subsequently collapses to cleave the carbon-nitrogen bond. masterorganicchemistry.com
In the presence of a strong base like sodium hydroxide and heat, saponification of the amide occurs. libretexts.org This reaction yields p-toluidine and the sodium salt of glycolic acid. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then expels the p-tolylamide anion, a very poor leaving group. This step is generally the rate-limiting and difficult part of the process. masterorganicchemistry.com
Recent research has also explored the use of metal oxide catalysts, such as ceria (CeO₂), to facilitate amide hydrolysis under milder conditions. nih.gov
Aromatic Ring Functionalization
The tolyl group in this compound is susceptible to functionalization through several key reaction types, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These methods allow for the introduction of new substituents onto the aromatic ring, thereby modifying the molecule's steric and electronic properties.
Electrophilic Aromatic Substitution on the Tolyl Group
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic compounds. wikipedia.org In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The acetamido and methyl groups on the tolyl ring of this compound are both activating and ortho-, para-directing. This directing effect is due to the ability of these groups to donate electron density to the aromatic ring, stabilizing the carbocation intermediate formed during the reaction. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration introduces a nitro group (-NO2), while halogenation introduces a halogen atom (e.g., -Cl, -Br). masterorganicchemistry.com The specific conditions for these reactions, such as the choice of reagent and catalyst, determine the nature and position of the substituent. For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. youtube.com The substitution pattern is influenced by the steric hindrance and electronic effects of the existing substituents.
| Reaction Type | Typical Reagents | Electrophile | Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitrotolyl derivative |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Halotolyl derivative |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Tolylsulfonic acid derivative |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Alkyltolyl derivative |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acyltolyl derivative |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve an organometallic reagent and an organic halide or triflate, and are catalyzed by a transition metal complex, most commonly palladium. wikipedia.orgmasterorganicchemistry.com
Suzuki Reaction: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. masterorganicchemistry.comharvard.edu To utilize this compound in a Suzuki reaction, it would first need to be converted into a halide or triflate derivative. This can be achieved through standard halogenation methods. The resulting aryl halide can then be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. harvard.edu This reaction is known for its high functional group tolerance and stereospecificity. harvard.edu
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.comyoutube.com Similar to the Suzuki reaction, a halogenated derivative of this compound would be required as a starting material. The Heck reaction is a valuable method for the synthesis of substituted alkenes. youtube.com
These cross-coupling reactions offer a versatile approach to significantly increase the molecular complexity of this compound derivatives. For instance, a study on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides utilized Suzuki cross-coupling to introduce various aryl groups. nih.gov
| Reaction | Coupling Partners | Catalyst | Typical Product |
| Suzuki Reaction | Aryl/Vinyl Halide or Triflate + Aryl/Vinyl Boronic Acid | Palladium Complex | Biaryl or Aryl-Alkene |
| Heck Reaction | Aryl/Vinyl Halide or Triflate + Alkene | Palladium Complex | Substituted Alkene |
Cyclization Reactions and Heterocyclic Compound Formation
The functional groups of this compound can participate in intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic compounds. These heterocyclic scaffolds are prevalent in many biologically active molecules.
Synthesis of Pyridazinone Derivatives
Pyridazinone derivatives can be synthesized from precursors that can be derived from this compound. For example, the core structure can be modified to create a dicarbonyl compound, which can then undergo condensation with hydrazine (B178648) or its derivatives to form the pyridazinone ring. Several studies have reported the synthesis of various pyridazinone derivatives and their potential biological activities, including anti-inflammatory, analgesic, and anticancer effects. ebyu.edu.trunich.itresearchgate.net The general synthetic strategy often involves the reaction of a γ-keto acid with a hydrazine. nih.gov
Formation of Thiophene (B33073) Derivatives
Thiophene derivatives can be synthesized through various methods, often involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide (Paal-Knorr thiophene synthesis). rroij.com Alternatively, the Gewald reaction provides a route to highly substituted thiophenes from an α-cyano ester, a ketone or aldehyde, and elemental sulfur. mdpi.com By appropriately modifying this compound to generate a suitable precursor, it is possible to construct a thiophene ring. Thiophenes are important heterocycles found in many pharmaceuticals and materials. nih.govnih.gov
Synthesis of Benzotriazole (B28993) Derivatives
The synthesis of benzotriazole derivatives from this compound can be achieved through a multi-step process. A common pathway involves the initial formation of 1H-benzo[d] Current time information in Bangalore, IN.iisj.indtic.miltriazole, which is then reacted with a derivative of this compound.
In a representative synthesis, 1H-benzo[d] Current time information in Bangalore, IN.iisj.indtic.miltriazole is prepared by the diazotization of o-phenylenediamine (B120857) with sodium nitrite (B80452) in glacial acetic acid. iisj.inorgsyn.org The resulting benzotriazole can then undergo N-alkylation with a suitable halo-acetyl derivative. For instance, the reaction of 1H-benzo[d] Current time information in Bangalore, IN.iisj.indtic.miltriazole with 2-chloro-N-(p-tolyl)acetamide in a solvent like dimethylformamide (DMF) yields 2-(1H-benzo[d] Current time information in Bangalore, IN.iisj.indtic.mil-triazol-1-yl)-N-(p-tolyl)acetamide. researchgate.net This reaction proceeds via nucleophilic substitution, where the nitrogen of the benzotriazole ring displaces the chlorine atom of the chloro-acetamide derivative.
The general reaction scheme is as follows:
Formation of Benzotriazole: o-phenylenediamine + NaNO₂ + CH₃COOH → 1H-benzo[d] Current time information in Bangalore, IN.iisj.indtic.miltriazole
N-Alkylation: 1H-benzo[d] Current time information in Bangalore, IN.iisj.indtic.miltriazole + 2-chloro-N-(p-tolyl)acetamide → 2-(1H-benzo[d] Current time information in Bangalore, IN.iisj.indtic.mil-triazol-1-yl)-N-(p-tolyl)acetamide
The characterization of the synthesized compounds is typically performed using various spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure of the final benzotriazole derivatives. iisj.inresearchgate.net
Table 1: Synthesis of Benzotriazole Derivatives
| Precursor 1 | Precursor 2 | Product |
| o-phenylenediamine | Sodium nitrite, Glacial acetic acid | 1H-benzo[d] Current time information in Bangalore, IN.iisj.indtic.miltriazole |
| 1H-benzo[d] Current time information in Bangalore, IN.iisj.indtic.miltriazole | 2-chloro-N-(p-tolyl)acetamide | 2-(1H-benzo[d] Current time information in Bangalore, IN.iisj.indtic.mil-triazol-1-yl)-N-(p-tolyl)acetamide |
Formation of Pyrazole (B372694) Derivatives
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. While direct synthesis from this compound is not commonly reported, its structural motifs can be incorporated into pyrazole rings through various synthetic strategies.
One approach involves the reaction of a β-keto ester, such as ethyl acetoacetate, with a hydrazine derivative, followed by modification of the resulting pyrazolone. For example, a hydrazono compound can be formed by reacting an aromatic amine like p-toluidine with acetylacetone (B45752) in the presence of sodium nitrite. researchgate.net This intermediate can then be cyclized with hydrazine hydrate (B1144303) to form a pyrazole ring. researchgate.net To incorporate the acetamidoacetic acid moiety, the resulting pyrazole could be further reacted with a suitable derivative of this compound.
Another strategy involves the Michael addition of a dicarbonyl compound to a nitroalkene, followed by cyclization with hydrazine. dergipark.org.tr For instance, the reaction of acetylacetone with a nitrostyrene (B7858105) derivative, followed by treatment with hydrazine hydrate, yields substituted pyrazoles. dergipark.org.tr
Table 2: General Strategies for Pyrazole Synthesis
| Reactant A | Reactant B | Catalyst/Conditions | Product Type |
| Hydrazine Hydrate | 1,3-Diketone | Glacial Acetic Acid | Pyrazole |
| Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | KOtBu, Methanol | Microwave Irradiation | 4H-pyrano[2,3-c]pyrazoles |
| Acetylacetone | Nitrostyrenes | Piperidine, then Hydrazine Hydrate | Substituted Pyrazoles |
Synthesis of Oxazole (B20620) Derivatives
The synthesis of oxazole derivatives can be achieved through several routes, often involving the cyclization of an α-substituted carbonyl compound with an amide or the rearrangement of an N-acylamino ketone. A one-pot synthesis of 2-substituted oxazoles can be accomplished by reacting 2-trimethylsilyl-1,2,3-triazole (B82041) with an acid chloride to form a triazole amide, which then rearranges upon heating to yield the oxazole. researchgate.net
A more direct approach for forming an oxazole ring fused to another system involves the intramolecular cyclization of an amido-derivative. For instance, the reaction of 2-amino-3-bromo-1,4-naphthoquinone with a benzoyl chloride derivative at elevated temperatures leads to the formation of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives. nih.gov This reaction is believed to proceed through the initial formation of a 2-amido-3-bromo intermediate, which then undergoes in-situ cyclization. nih.gov
While a direct synthesis of an oxazole derivative from this compound is not explicitly detailed in the provided context, the principles of oxazole synthesis suggest that the carboxylic acid group could be converted to an acid chloride. This acid chloride could then react with an appropriate aminocarbonyl compound to undergo cyclization, forming an oxazole ring.
Table 3: Methods for Oxazole Synthesis
| Precursors | Conditions | Product Type |
| 2-Amino-3-bromo-1,4-naphthoquinone, Benzoyl chloride | High temperature reflux | 2-Arylnaphtho[2,3-d]oxazole-4,9-dione |
| 2-Trimethylsilyl-1,2,3-triazole, Acid chloride | Heat in sulfolane | 2-Substituted oxazole |
Complexation with Metal Centers and Ligand Properties
Acetic acid derivatives bearing aromatic rings, such as 2-(p-tolyl)acetic acid, can act as effective ligands in coordination chemistry, forming complexes with a variety of metal ions. The carboxylate group of these ligands can coordinate to metal centers in different modes, including monodentate, bidentate chelating, and bridging fashions.
While specific studies on the complexation of this compound were not found, its structural features suggest it could act as a versatile ligand. The carboxylate group provides a primary coordination site. Additionally, the amide nitrogen and oxygen atoms could potentially participate in chelation, forming stable five- or six-membered rings with a metal center. The p-tolyl group would also be available for supramolecular interactions within the crystal lattice of the metal complex. The coordination behavior would likely depend on the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
Applications and Research Trajectories in Advanced Chemical Synthesis
Role as a Synthetic Intermediate and Building Block in Organic Synthesis
The molecular architecture of 2-(N-(p-Tolyl)acetamido)acetic acid, featuring both an amide and a carboxylic acid functional group, makes it a valuable synthetic intermediate. These functional groups offer multiple reactive sites for the construction of diverse molecular frameworks.
Precursor for Advanced Organic Scaffolds
Research has demonstrated that derivatives of this compound can serve as precursors for a variety of heterocyclic compounds. For instance, the related compound, 2-chloro-N-p-tolylacetamide, has been utilized as a starting material for the synthesis of thiosemicarbazides, semicarbazides, and thioureas. These intermediates, in turn, can be reacted with aromatic aldehydes or ketones to produce Schiff bases, which can be further cyclized to yield β-lactam derivatives. uomustansiriyah.edu.iq This synthetic pathway highlights the potential of the N-(p-tolyl)acetamide moiety as a foundational element for constructing more elaborate and functionally rich organic scaffolds.
The general synthetic scheme starting from a related chloroacetamide derivative is as follows:
| Starting Material | Reagent | Intermediate | Subsequent Reaction | Final Product Class |
| 2-chloro-N-p-tolylacetamide | Thiosemicarbazide | 2-(thiosemicarbazido)-N-p-tolylacetamide | Reaction with aromatic aldehydes/ketones, then chloroacetyl chloride | β-lactam derivatives |
| 2-chloro-N-p-tolylacetamide | Semicarbazide | 2-(semicarbazido)-N-p-tolylacetamide | Reaction with aromatic aldehydes/ketones, then chloroacetyl chloride | β-lactam derivatives |
| 2-chloro-N-p-tolylacetamide | Thiourea | 2-(thioureido)-N-p-tolylacetamide | Reaction with aromatic aldehydes/ketones, then chloroacetyl chloride | β-lactam derivatives |
This table illustrates the versatility of the N-p-tolylacetamide core in generating a variety of heterocyclic precursors.
Contribution to the Synthesis of Complex Molecular Architectures
The dual functionality of this compound allows for its incorporation into complex molecular architectures through sequential or orthogonal chemical transformations. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, enabling chain extension or the introduction of other functional moieties. Simultaneously, the amide group can participate in various reactions, including hydrolysis, reduction, or rearrangement, to further diversify the molecular structure. This versatility is crucial for the construction of molecules with specific and intricate three-dimensional arrangements, which is often a requirement for biologically active compounds and advanced materials.
Integration into Ligand Design for Coordination Chemistry
The presence of both a carboxylic acid and an amide group makes this compound an interesting candidate for ligand design in coordination chemistry. The carboxylate group is a well-established coordinating moiety for a wide range of metal ions. nih.govmdpi.com The amide group, with its lone pair of electrons on the nitrogen and oxygen atoms, can also participate in metal coordination, potentially leading to the formation of stable chelate rings.
The coordination behavior of such ligands can be influenced by several factors, including the nature of the metal ion, the pH of the reaction medium, and the presence of other co-ligands. mdpi.commdpi.com For instance, the deprotonated carboxylate group can act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes. mdpi.com The amide group can coordinate either through the oxygen or nitrogen atom, influencing the geometry and stability of the resulting metal complex. The interplay between these two functional groups allows for the design of ligands with specific coordination preferences, which is essential for applications in catalysis, sensing, and the development of new materials with desired magnetic or optical properties. researchgate.net
Potential in Material Science Applications
While specific research on the material science applications of this compound is limited, the general properties of amide- and carboxylic acid-containing molecules suggest several potential avenues for exploration. The ability of these molecules to form strong hydrogen bonds via their amide and carboxylic acid groups can lead to the formation of self-assembled supramolecular structures, such as liquid crystals or gels. These ordered assemblies can exhibit interesting optical and mechanical properties.
Furthermore, the incorporation of this compound into polymer chains could modify the properties of the resulting material. The rigid p-tolyl group could enhance thermal stability, while the polar amide and carboxylic acid groups could improve properties like adhesion, dye-uptake, or moisture absorption. The potential for this molecule to act as a linker in the formation of metal-organic frameworks (MOFs) also exists, where the carboxylic acid would coordinate to metal centers to build extended porous structures.
Future Directions in the Synthesis and Utility of Amide-Carboxylic Acid Compounds
The future of research on this compound and related amide-carboxylic acid compounds is promising, with several key areas for further investigation:
Exploration of Diverse Synthetic Methodologies: Developing more efficient and sustainable synthetic routes to this class of compounds will be crucial for their wider application. This could involve exploring enzymatic catalysis or flow chemistry approaches. port.ac.uk
Systematic Study of Coordination Chemistry: A comprehensive investigation into the coordination behavior of this compound with a variety of transition metals and lanthanides could reveal novel complexes with interesting catalytic, magnetic, or luminescent properties.
Development of Functional Materials: Future work could focus on the design and synthesis of polymers, liquid crystals, and MOFs incorporating this molecule to explore their potential in areas such as gas storage, separation, and sensing.
Investigation of Biological Activity: Given that many amide- and carboxylic acid-containing compounds exhibit biological activity, screening this compound and its derivatives for potential pharmaceutical applications would be a logical next step.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 2-(N-(p-Tolyl)acetamido)acetic acid?
- Methodological Answer : A common approach involves coupling p-toluidine with chloroacetic acid derivatives under reflux conditions. For example, sodium azide (NaN₃) can be used as a nucleophilic agent in a toluene/water biphasic system to form the acetamide backbone. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1). Post-reaction, solvent removal under reduced pressure and crystallization with ethanol yield the purified product . Adjust substituents (e.g., replacing phenyl with p-tolyl) based on analogous protocols for structurally related compounds .
Q. How can the compound be characterized using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze / NMR spectra to confirm the p-tolyl group (aromatic protons at δ ~7.1–7.3 ppm) and acetamide backbone (amide proton at δ ~8.0 ppm, carbonyl signals at δ ~170–175 ppm).
- FTIR : Look for amide C=O stretching (~1650 cm) and N-H bending (~1550 cm).
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What purification techniques are recommended for isolating high-purity product?
- Methodological Answer : After reflux, employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to separate by-products. Recrystallization in ethanol or acetonitrile enhances purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental spectral data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries, vibrational frequencies (FTIR), and NMR chemical shifts. Compare theoretical HOMO-LUMO gaps with experimental UV-Vis data to validate electronic properties. Software like Gaussian or ORCA can model these parameters .
Q. What strategies optimize reaction conditions to minimize by-products?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps.
- Reagent Stoichiometry : Optimize NaN₃:substrate ratios (1.5:1) to avoid over-azidation .
Q. How to confirm structure when single-crystal XRD is not feasible?
- Methodological Answer : Combine multi-nuclear NMR (, , DEPT-135) with high-resolution MS and IR. Cross-validate with computational IR/NMR predictions (e.g., ACD/Labs or ChemDraw). For ambiguous signals, conduct 2D NMR (COSY, HSQC) to resolve coupling patterns .
Data Contradiction Analysis
Q. How to address inconsistent melting points across studies?
- Methodological Answer : Variations may arise from polymorphic forms or impurities. Perform DSC analysis to identify polymorphs. Recrystallize using different solvents (e.g., methanol vs. ethyl acetate) and compare melting ranges. Purity checks via elemental analysis or HPLC are critical .
Q. Why do NMR spectra show unexpected splitting patterns?
- Methodological Answer : Dynamic effects (e.g., rotational restriction in amide bonds) or solvent polarity may cause splitting. Acquire spectra in DMSO-d₆ at elevated temperatures (50°C) to reduce viscosity effects. Compare with DFT-simulated spectra to distinguish structural anomalies from experimental artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
